molecular formula C6H6BrF3N2O B2954314 3-(4-Bromopyrazol-1-yl)-1,1,1-trifluoropropan-2-ol CAS No. 1342782-70-0

3-(4-Bromopyrazol-1-yl)-1,1,1-trifluoropropan-2-ol

Cat. No. B2954314
CAS RN: 1342782-70-0
M. Wt: 259.026
InChI Key: ZYKHMZGMFVVBRB-UHFFFAOYSA-N
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Description

“3-(4-Bromopyrazol-1-yl)-1,1,1-trifluoropropan-2-ol” is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. Pyrazoles, for example, can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and reduction .

Scientific Research Applications

Antimicrobial Activities

A study explored the synthesis and evaluation of new compounds derived from bromination processes similar to those involving "3-(4-Bromopyrazol-1-yl)-1,1,1-trifluoropropan-2-ol." These compounds showed in vitro antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, and antifungal activity against Aspergillus flavus and Aspergillus niger, suggesting potential applications in developing new antimicrobial agents (Pundeer et al., 2013).

Synthesis of Bioactive Compounds

Another research focused on a regioselective synthesis method for 3-trifluoromethylpyrazole, utilizing a precursor similar to "3-(4-Bromopyrazol-1-yl)-1,1,1-trifluoropropan-2-ol." This method allows for the efficient synthesis of key intermediates for drugs like celecoxib, demonstrating its significance in pharmaceutical research (Zhu et al., 2020).

Corrosion Inhibition

A study on triazole Schiff bases as corrosion inhibitors on mild steel in acidic media found that compounds containing bromo and trifluoromethyl groups, similar to the structure of "3-(4-Bromopyrazol-1-yl)-1,1,1-trifluoropropan-2-ol," demonstrate high inhibition efficiency. This indicates the potential of such compounds in protecting metals from corrosion (Chaitra et al., 2015).

properties

IUPAC Name

3-(4-bromopyrazol-1-yl)-1,1,1-trifluoropropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrF3N2O/c7-4-1-11-12(2-4)3-5(13)6(8,9)10/h1-2,5,13H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYKHMZGMFVVBRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CC(C(F)(F)F)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1342782-70-0
Record name 3-(4-bromo-1H-pyrazol-1-yl)-1,1,1-trifluoropropan-2-ol
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